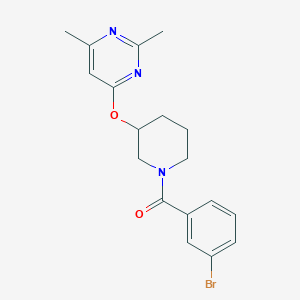

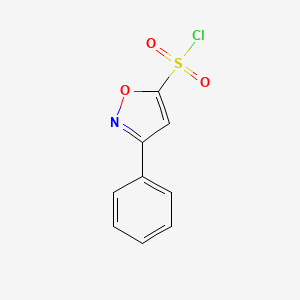

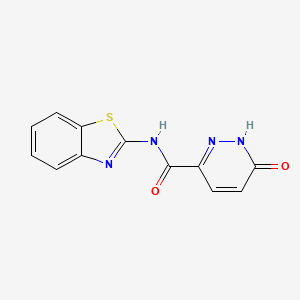

![molecular formula C15H12N2OS B2548832 N-(benzo[d]thiazol-5-yl)-2-phenylacetamide CAS No. 941966-34-3](/img/structure/B2548832.png)

N-(benzo[d]thiazol-5-yl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

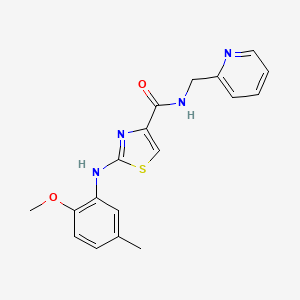

“N-(benzo[d]thiazol-5-yl)-2-phenylacetamide” is a chemical compound that has been studied for its potential applications in various fields such as drug discovery, materials science, and biochemistry. It has been used in the synthesis of novel derivatives with anti-inflammatory properties .

Synthesis Analysis

The compound has been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The compound has been involved in various chemical reactions during its synthesis. For instance, the obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazoles have been extensively studied for their antimicrobial potential. N-(1,3-benzothiazol-5-yl)-2-phenylacetamide may exhibit antibacterial and antifungal effects. Researchers have investigated its activity against various strains, including Candida albicans, Aspergillus niger, Streptomyces griseus, Escherichia coli, and Bacillus subtilis . Further studies are needed to explore its mechanism of action and potential clinical applications.

Neuroprotective Effects

Thiazoles play a role in neuroprotection. While not directly studied for N-(1,3-benzothiazol-5-yl)-2-phenylacetamide , related thiazole derivatives have demonstrated neuroprotective properties. These compounds may mitigate neurodegenerative processes, making them relevant for conditions like Alzheimer’s disease and progressive supranuclear palsy (tauopathies) .

Biological Activities of Thiazoles

Thiazoles are found in several biologically active compounds. For instance:

Industrial Applications

Beyond biological contexts, thiazoles serve as precursors for various chemical compounds. They are used in the synthesis of sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Additionally, the thiazole ring naturally occurs in Vitamin B1 (thiamine), which plays a vital role in energy metabolism and nervous system function .

Mécanisme D'action

Target of Action

The primary target of N-(1,3-benzothiazol-5-yl)-2-phenylacetamide Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .

Mode of Action

The exact mode of action of N-(1,3-benzothiazol-5-yl)-2-phenylacetamide Benzothiazole derivatives have been known to interact with their targets, leading to inhibition of the target’s function .

Biochemical Pathways

The specific biochemical pathways affected by N-(1,3-benzothiazol-5-yl)-2-phenylacetamide Benzothiazole derivatives have been known to affect various biochemical pathways, leading to their wide range of biological activities .

Result of Action

The molecular and cellular effects of N-(1,3-benzothiazol-5-yl)-2-phenylacetamide Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-15(8-11-4-2-1-3-5-11)17-12-6-7-14-13(9-12)16-10-19-14/h1-7,9-10H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEMEAGBQXDVHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-2-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide](/img/structure/B2548755.png)

![5-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2548756.png)

![1-(3-Fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2548758.png)

![Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2548763.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2548768.png)

![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2548770.png)

![4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2548772.png)